3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-16-7-5-13(9-14(16)18)25(21,22)20-11-12-4-6-15(19-10-12)17-3-2-8-24-17/h2-10,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEJUTXUAIHVSOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=CO3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Chlorination of 4-Methoxybenzenesulfonamide
Chlorination of 4-methoxybenzenesulfonamide at the meta position relative to the sulfonamide group is achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in dichloromethane (DCM) under reflux. The reaction proceeds via electrophilic aromatic substitution, with the methoxy group directing incoming electrophiles to the para and ortho positions. However, steric hindrance from the sulfonamide group favors meta-chlorination.
Typical Conditions:
- Reagents: 4-Methoxybenzenesulfonamide (1 equiv), SOCl₂ (1.2 equiv)
- Solvent: DCM (0.1 M)
- Temperature: Reflux (40°C) for 6–8 hours
- Yield: 68–72%
Purification via recrystallization in ethanol yields 3-chloro-4-methoxybenzenesulfonamide as a white crystalline solid.
Alternative Pathway: Sulfonation of Pre-Chlorinated Substrates
An alternative route involves sulfonation of 3-chloro-4-methoxybenzene. Treatment with chlorosulfonic acid (HSO₃Cl) at 0–5°C forms the sulfonyl chloride intermediate, which is subsequently aminated with aqueous ammonia.
Key Steps:
- Sulfonation: 3-Chloro-4-methoxybenzene + HSO₃Cl → 3-chloro-4-methoxybenzenesulfonyl chloride
- Amination: Sulfonyl chloride + NH₃ → 3-chloro-4-methoxybenzenesulfonamide
This method avoids regioselectivity challenges but requires stringent temperature control to prevent over-sulfonation.
Synthesis of (6-(Furan-2-yl)Pyridin-3-yl)Methylamine
The pyridine-furan component is synthesized via cross-coupling and functional group interconversion:
Suzuki-Miyaura Coupling for Furan Attachment
A palladium-catalyzed coupling between 6-chloropyridin-3-ylboronic acid and furan-2-ylboronic acid introduces the furan moiety at the pyridine’s 6-position.
Representative Protocol:
Reductive Amination of Pyridine-3-Carbaldehyde
The resulting 6-(furan-2-yl)pyridine-3-carbaldehyde is reduced to the corresponding alcohol using sodium borohydride (NaBH₄) in methanol, followed by conversion to (6-(furan-2-yl)pyridin-3-yl)methyl chloride via treatment with thionyl chloride.
Coupling of Benzenesulfonamide and Pyridine-Furan Components
The final step involves alkylation of the sulfonamide’s nitrogen with the pyridine-furan methyl chloride:
Nucleophilic Substitution
Deprotonation of 3-chloro-4-methoxybenzenesulfonamide with sodium hydride (NaH) in DMF generates a nucleophilic sulfonamide anion, which reacts with (6-(furan-2-yl)pyridin-3-yl)methyl chloride.
Optimized Conditions:
- Base: NaH (1.5 equiv)
- Solvent: DMF (0.2 M)
- Temperature: 0°C → room temperature, 4 hours
- Yield: 65–70%
Purification and Characterization
Chromatographic Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane gradient) to remove unreacted starting materials and byproducts.
Spectroscopic Validation
Industrial-Scale Considerations
Continuous flow reactors enhance efficiency for large-scale production, reducing reaction times by 40% compared to batch processes. Solvent recovery systems and in-line analytics ensure consistency in purity (>98% by HPLC).
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
- Regioselectivity in Chlorination: Electron-donating methoxy groups compete with sulfonamide directors. Using bulky Lewis acids (e.g., AlCl₃) improves meta selectivity.
- Stability of Pyridine-Furan Intermediate: Storage under nitrogen at –20°C prevents oxidation of the furan ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them into amines or other reduced forms.
Substitution: The chlorine atom on the aromatic ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide (NaOH), and are conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2,3-dione derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The furan and pyridine rings may also participate in π-π stacking interactions with aromatic residues in proteins.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonamide Derivatives
Table 1: Key Structural and Functional Comparisons
| Compound Name (CAS) | Molecular Formula | Substituents | Key Features | Hypothesized Biological Impact |
|---|---|---|---|---|
| Target Compound (2034476-42-9) | C₁₇H₁₅ClN₂O₄S | (6-(Furan-2-yl)pyridin-3-yl)methyl | Pyridine-furan hybrid, sulfonamide | Balanced lipophilicity, kinase inhibition |
| 3-Chloro-N-(3-furanylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide (1421514-76-2) | C₁₇H₁₅ClN₂O₄S | Bis-substituted: furan-3-ylmethyl and thiophen-2-ylmethyl | Thiophene inclusion, bis-alkylation | Enhanced membrane permeability |
| 3-Chloro-4-fluoro-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide (923249-88-1) | C₁₉H₁₇ClFN₃O₄S | Pyridazinyl ethyl, fluorophenyl | Fluorine, pyridazine ring | Metabolic stability, enzyme inhibition |
| 3-Chloro-N-(2-(furan-2-yl)-2-thiomorpholinoethyl)-4-methoxybenzenesulfonamide (2034566-98-6) | C₁₇H₂₁ClN₂O₄S₂ | Thiomorpholine ethyl, furan-2-yl | Sulfur-containing morpholine | Altered solubility, GPCR modulation |
Structural and Functional Analysis
Target Compound vs. Thiophene-Containing Analog (CAS 1421514-76-2)
- Structural Difference : The target compound features a pyridine-furan substituent, whereas the analog replaces pyridine with thiophene.
- Impact : Thiophene’s higher lipophilicity may enhance membrane permeability but reduce water solubility. The pyridine-furan system in the target compound likely offers better hydrogen-bonding capacity for enzyme active sites .
Comparison with Pyridazine Derivative (CAS 923249-88-1)
- Structural Difference : The pyridazine ring (N-containing diazine) replaces the pyridine-furan system.
- Impact : Pyridazine’s electron-deficient nature may improve interactions with positively charged residues in enzymes. The fluorine atom in this analog could enhance metabolic stability via reduced cytochrome P450 metabolism .
Thiomorpholine Derivative (CAS 2034566-98-6) Structural Difference: Incorporates a thiomorpholine ring (sulfur-containing morpholine) instead of pyridine-furan. However, steric bulk may reduce binding affinity to compact active sites .
Biological Activity
3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide is a complex organic compound notable for its potential biological activities. It features a sulfonamide group, a furan ring, and a pyridine moiety, which contribute to its pharmacological properties. This article delves into the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H15ClN2O4S |
| Molecular Weight | 378.83 g/mol |
| CAS Number | 2034232-10-3 |
| IUPAC Name | This compound |
| SMILES Notation | COc1ccc(S(=O)(=O)NCc2ccc(-c3ccoc3)nc2)cc1Cl |
The compound exhibits potential as a kinase inhibitor , which plays a crucial role in various signaling pathways associated with cell proliferation and survival. Its structural components allow it to interact with specific enzymes, thereby modulating their activity. This interaction can lead to inhibition of tumor growth and inflammation, making it a candidate for cancer therapy and anti-inflammatory treatments.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound demonstrate significant anticancer activity:
- Inhibition of Tumor Cell Proliferation : In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells.
- Induction of Apoptosis : Mechanistic studies suggest that the compound may induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The sulfonamide moiety is known for its anti-inflammatory properties. Research indicates that the compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various animal models.
Case Studies and Research Findings
- Study on Antitumor Activity : A recent study evaluated the effect of this compound on human breast cancer cells (MCF-7). The results showed a significant reduction in cell viability after treatment with IC50 values indicating potent activity (data not published).
- Inflammation Model : In an animal model of induced arthritis, administration of the compound resulted in decreased swelling and inflammatory markers compared to control groups, suggesting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 3-chloro-N-(pyridin-3-ylmethyl)benzamide | Lacks furan ring | Moderate anticancer activity |
| N-(6-(furan-3-yl)pyridin-3-yl)methyl)benzamide | Lacks chloro group | Lower reactivity |
| 4-methoxybenzenesulfonamide | Simple structure without complex interactions | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-chloro-N-((6-(furan-2-yl)pyridin-3-yl)methyl)-4-methoxybenzenesulfonamide, and what key reaction conditions influence yield and purity?
- Methodology : Multi-step synthesis typically involves coupling a sulfonyl chloride intermediate (e.g., 4-methoxy-3-chlorobenzenesulfonyl chloride) with a pyridinylmethylamine derivative under basic conditions (e.g., triethylamine in DMF). Key steps include nucleophilic substitution and amide bond formation. Reaction temperature (60–80°C), solvent polarity, and stoichiometric ratios of reagents significantly impact yield and purity. Post-synthesis purification via column chromatography or recrystallization is critical .
- Analytical Validation : LCMS (e.g., m/z 531 [M-H]⁻) and HPLC retention times (e.g., 1.32 minutes under QC-SMD-TFA05 conditions) confirm product identity and purity .
Q. How can researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
- Spectroscopy :
- NMR : NMR identifies aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm). NMR confirms sulfonamide and furan/pyridine carbons .
- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., m/z 754 [M+H]⁺) .
- Chromatography : Reverse-phase HPLC with UV detection ensures purity (>95%) and stability under analytical conditions .
Q. What are the solubility and stability profiles of this compound under different storage conditions?
- Solubility : Poor aqueous solubility due to hydrophobic aromatic systems; use DMSO or ethanol for stock solutions. Crystalline forms (e.g., polymorphs) impact dissolution rates .
- Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at -20°C in inert atmospheres to prevent oxidation of the furan ring .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and biological target interactions of this compound?
- Docking Studies : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in enzymes like carbonic anhydrase or TRPV1 receptors. Focus on sulfonamide’s hydrogen-bonding with catalytic zinc ions .
- DFT Calculations : Predict electrophilic/nucleophilic sites (e.g., chloro and methoxy substituents) for regioselective modifications .
Q. What strategies resolve contradictions in biological activity data across studies involving sulfonamide derivatives?
- Standardized Assays : Use consistent cell lines (e.g., HEK293 for ion channels) and control compounds (e.g., acetazolamide for carbonic anhydrase inhibition).
- Meta-Analysis : Compare IC₅₀ values across studies while adjusting for variables like assay pH, co-solvents, and protein concentrations .
Q. How can reaction conditions be optimized to improve synthetic yields of this compound?
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst (e.g., DMAP) to identify optimal parameters. For example, coupling at 70°C in DMF increases amidation efficiency by 20% .
- In Situ Monitoring : Use FTIR to track sulfonyl chloride consumption and minimize side reactions .
Q. What structural modifications enhance the compound’s bioavailability without compromising activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
